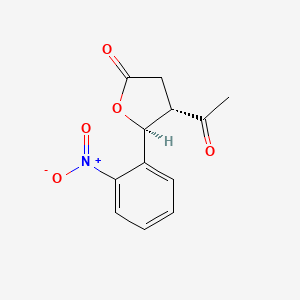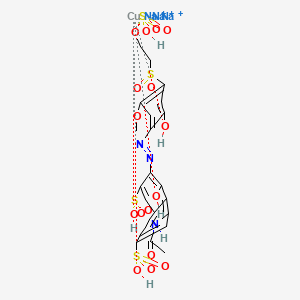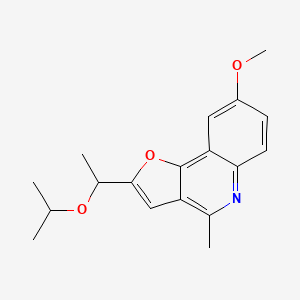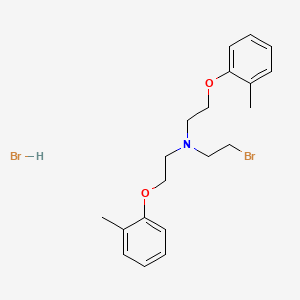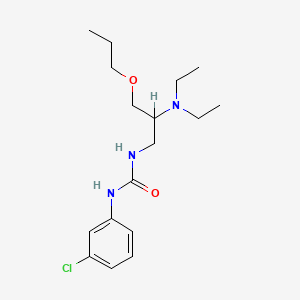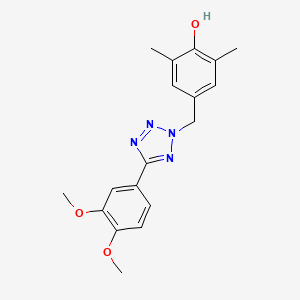
Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is a complex organic compound that features a phenol group substituted with a tetrazole ring and dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a cycloaddition reaction involving an azide and a nitrile. The phenol group is then introduced through electrophilic aromatic substitution reactions. The dimethoxyphenyl group can be added via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The phenol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 3,4-dimethoxy-: Similar in structure but lacks the tetrazole ring.
Phenol, 3,4-dimethyl-: Similar in structure but lacks the dimethoxyphenyl group.
Uniqueness
Phenol, 4-((5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is unique due to the presence of both the tetrazole ring and the dimethoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
104186-19-8 |
|---|---|
Molecular Formula |
C18H20N4O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C18H20N4O3/c1-11-7-13(8-12(2)17(11)23)10-22-20-18(19-21-22)14-5-6-15(24-3)16(9-14)25-4/h5-9,23H,10H2,1-4H3 |
InChI Key |
RYAQNNATFZKOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




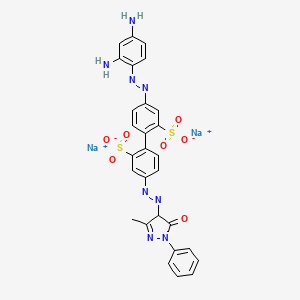
![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726711.png)
